Androst-2-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-2-en-17-one: is an endogenous, naturally occurring, orally active anabolic-androgenic steroid and a derivative of dihydrotestosterone. It is a metabolite of dehydroepiandrosterone in the body and is also a pheromone found in elephants and boars . This compound has been investigated for its potential as a steroidal aromatase inhibitor and has been sold as a dietary supplement .
Mechanism of Action
Androst-2-en-17-one, also known as 5α-Androst-2-en-17-one, is an endogenous, naturally occurring, orally active anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT) .
Target of Action
The primary target of this compound is the androgen receptor. As a derivative of DHT, it may act as an androgen prohormone . It is also a metabolite of dehydroepiandrosterone (DHEA) in the body .
Mode of Action
This compound binds to the androgen receptor, leading to a change in gene expression. It may act as a steroidal aromatase inhibitor . This means it can prevent the conversion of androgens to estrogens, potentially leading to an increase in the overall level of androgens in the body .
Biochemical Pathways
This compound is involved in the steroid hormone biosynthesis pathway. It is a metabolite of DHEA, which is an important precursor in the biosynthesis of androgens and estrogens .
Pharmacokinetics
Its metabolism involves various transformations, including reduction and oxidation reactions .
Result of Action
The binding of this compound to the androgen receptor can lead to anabolic effects, such as increased muscle mass and bone density. As a potential aromatase inhibitor, it may also lead to an increase in the levels of androgens and a decrease in the levels of estrogens in the body .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other hormones, the individual’s age, sex, and health status, and the presence of other medications can all affect the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Androst-2-en-17-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been investigated for its potential as a steroidal aromatase inhibitor . Aromatase is an enzyme involved in the conversion of androgens to estrogens .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It may act as an androgen prohormone, resembling desoxymethyltestosterone in chemical structure . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it provides models for several human diseases (e.g., cataracts, Niemann-Pick disease, and epilepsy) .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of dehydroepiandrosterone (DHEA) in the body
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Solid-Phase Acid Catalyst Method:
Step 1: Preparation of solid-phase acid catalyst by stirring solid silica gel with p-toluenesulfonic acid in pure water at 30-35°C for 3-4 hours.
-
Heteropoly Acid Catalyst Method:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Androst-2-en-17-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms, such as dihydroxy derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as this compound oxime.
Reduction: Reduced forms like dihydroxy-androst-2-en-17-one.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other steroidal compounds.
- Investigated for its potential as a steroidal aromatase inhibitor .
Biology:
Medicine:
- Explored for its anabolic-androgenic properties and potential therapeutic applications.
Industry:
Comparison with Similar Compounds
Desoxymethyltestosterone: Similar in chemical structure and may act as an androgen prohormone.
Androstenedione: A precursor in the biosynthesis of androgens and estrogens.
Dehydroepiandrosterone: A precursor to androst-2-en-17-one and other steroid hormones.
Uniqueness:
Properties
CAS No. |
963-75-7 |
---|---|
Molecular Formula |
C19H28O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(10S,13S)-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3/t13?,14?,15?,16?,18-,19-/m0/s1 |
InChI Key |
ISJVDMWNISUFRJ-WYTRLKPUSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4[C@@]3(CC=CC4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C |
Appearance |
Powder |
Key on ui other cas no. |
963-75-7 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
5 alpha-androst-2-en-17-one 5-androst-2-en-17-one 5alpha-androst-2-en-17-one androst-2-en-17-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.